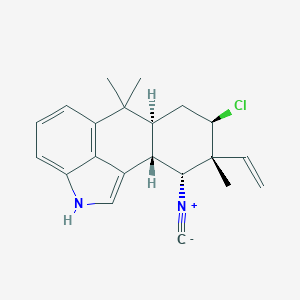
hapalindole G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hapalindole G is a hapalindole that is hapalindole U in which the pro-R hydrogen at position 8 has been replaced by a chlorine. It is produced by the cyanobacterium Fischerella ambigua. It is an isocyanide, an organic heterotetracyclic compound, an organochlorine compound and a hapalindole.
科学的研究の応用
Antifungal Activity
Hapalindole G exhibits significant antifungal properties against various fungal strains. Research indicates that hapalindoles, including this compound, have shown efficacy against pathogens such as Candida, Aspergillus, and Fusarium species. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 16 µg/mL, demonstrating their potential as effective antifungal agents in clinical settings .
Antibacterial Properties
The antibacterial activity of this compound has been extensively studied. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. For instance, hapalindoles A-H have MIC values ranging from 0.06 to 64 µg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. Notably, hapalindole T showed an impressive MIC of 0.25 µg/mL against S. aureus .
Antitumor Activity
This compound has also been explored for its antitumor properties. Studies have indicated that it may inhibit the proliferation of cancer cells, particularly in ovarian cancer models. The mechanism appears to involve microtubule disruption, which is critical for mitosis in cancer cells . Furthermore, some derivatives have been identified as potential leads for developing new anticancer therapies targeting resistant cell lines .
Insecticidal Effects
In addition to its antimicrobial properties, this compound exhibits insecticidal activity. Research has shown that certain hapalindole compounds can effectively reduce insect populations by interfering with their physiological processes . This suggests potential applications in agricultural pest management.
Immunomodulatory Effects
Recent findings suggest that hapalindoles may play a role in modulating immune responses. For example, certain derivatives have been shown to inhibit T-cell proliferation, indicating their potential use in treating autoimmune disorders . This immunomodulatory effect could open avenues for therapeutic interventions in various immune-related conditions.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antifungal | Candida, Aspergillus, Fusarium | 0.5 - 16 | Effective against various fungal strains |
| Antibacterial | Staphylococcus aureus, E. coli | 0.06 - 64 | Active against multi-drug resistant bacteria |
| Antitumor | Ovarian cancer cell lines | Varies | Mechanism involves microtubule disruption |
| Insecticidal | Various insect species | Varies | Potential use in pest management |
| Immunomodulatory | T-cells | IC50 = 1.56 | May aid in treating autoimmune disorders |
Case Studies and Research Findings
- Antifungal Efficacy : A study highlighted the antifungal activity of hapalindole derivatives against Candida albicans, showing low μg/mL values that suggest strong potential as new antifungal agents .
- Antitumor Mechanisms : Research demonstrated that this compound could induce apoptosis in ovarian cancer cells through microtubule destabilization, providing a basis for further drug development .
- Immunomodulation : Investigations into the immunomodulatory effects revealed that specific hapalindoles could inhibit T-cell activation, suggesting their utility in managing autoimmune conditions .
特性
CAS番号 |
102045-13-6 |
|---|---|
分子式 |
C21H23ClN2 |
分子量 |
338.9 g/mol |
IUPAC名 |
(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1 |
InChIキー |
UGBGKUYYYCTXAK-DBKAPMEGSA-N |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
異性体SMILES |
C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
正規SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
同義語 |
hapalindole G |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















